

# Ibrexafungerp discovery and development from enfumafungin

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## From Natural Product to Drug Candidate

The development of **ibrexafungerp** began with the discovery of **enfumafungin**, a triterpene glycoside natural product isolated from the fungus *Hormonema carpetanum* [1] [2]. This compound was identified through high-throughput screening of natural products for antifungal activity [1].

Researchers conducted semi-synthetic modifications of the enfumafungin structure to improve its properties. Key structural optimizations focused on the core phenanthropyran ring system, leading to the creation of **ibrexafungerp** (initially known as SCY-078 or MK-3118) [1] [3] [2]. The primary goals of this optimization were to enhance **oral bioavailability, metabolic stability, and antifungal potency** while maintaining the favorable mechanism of action of the parent compound [1] [2].

The diagram below illustrates the key stages in the discovery and development process.



[Click to download full resolution via product page](#)

## Mechanism of Action and Resistance Profile

**Ibrexafungerp** is a first-in-class triterpenoid antifungal (or "fungerp") that inhibits the enzyme  **$\beta$ -(1,3)-D-glucan synthase** [4] [1] [3]. This enzyme is crucial for synthesizing  $\beta$ -(1,3)-D-glucan, a key polymer that provides structural integrity to the fungal cell wall [1]. Inhibition leads to compromised cell wall integrity, osmotic instability, and eventual cell lysis and death [1].

While both **ibrexafungerp** and echinocandins target the same enzyme, they bind to distinct sites. Echinocandins target the catalytic **Fks1p subunit**, whereas **ibrexafungerp** targets the **Rho1p regulatory subunit** [4] [1]. This difference results in limited cross-resistance between the two drug classes [1] [2].

The table below summarizes key pharmacologic properties.

| Property                  | Description                                                                                                                                                  |
|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action       | Inhibition of $\beta$ -(1,3)-D-glucan synthase (via Rho1p subunit) [4] [1]                                                                                   |
| Spectrum of Activity      | Broad-spectrum against <i>Candida</i> spp. (including azole-/echinocandin-resistant strains), <i>Aspergillus</i> spp., <i>Pneumocystis jirovecii</i> [1] [2] |
| Key Resistance Mutations  | Primarily mutations in <i>FKS1</i> and <i>FKS2</i> genes (e.g., F625del, F659del, W715L, A1390D), though less impact than on echinocandins [1]               |
| Primary Metabolic Pathway | CYP3A4 hydroxylation, followed by glucuronide or sulfate conjugation [4] [3]                                                                                 |

## Key Preclinical and Clinical Evidence

The following table summarizes the foundational experiments and clinical trials that demonstrated the efficacy of **ibrexafungerp**.

| Study Type / Model                | Key Methodology / Protocol                                                                                                                            | Major Findings / Outcome                                                                                                                                                            |
|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| In Vitro Susceptibility (Candida) | Broth microdilution (CLSI/EUCAST methods) to determine Minimum Inhibitory Concentrations (MICs) against <i>Candida</i> spp. [2]                       | MICs: 0.06–2 mg/L against <i>C. albicans</i> and <i>C. tropicalis</i> ; 0.25–1 mg/L against <i>C. parapsilosis</i> ; 0.5–2 mg/L against <i>C. glabrata</i> and <i>C. krusei</i> [2] |
| In Vivo Efficacy (Murine Model)   | Murine model of invasive candidiasis; oral administration of ibrexafungerp [2]                                                                        | Achieved efficacy endpoints at concentrations safely attained in humans; high drug penetration at infection sites (e.g., liver abscesses) [2]                                       |
| Phase 3 Clinical Trial (VVC)      | VANISH-303 (NCT03734991) & VANISH-306 (NCT03987620): Multicenter, randomized, double-blind, placebo-controlled trials in women with acute VVC [4] [2] | Ibrexafungerp demonstrated <b>statistically significant superiority</b> over placebo in primary (complete clinical cure at 8-14 days) and key secondary endpoints [5] [2]           |

## Current Development Status and Approvals

**Ibrexafungerp**'s development pipeline extends beyond its initial approved uses.

- **Approved Indications:** In the United States, **ibrexafungerp** (brand name Brexafemme) is approved for the **treatment of vulvovaginal candidiasis (VVC)** and to **reduce the incidence of recurrent VVC (RVVC)** [4] [6].
- **Regional Approvals and Submissions:** In July 2023, **Hansoh Pharma** (the exclusive license holder in China) submitted a **New Drug Application (NDA)** to the Chinese NMPA for the treatment of VVC, which was later approved [6] [5]. GSK holds the license for the drug in the US, Europe, and Japan and is working on regulatory interactions for the product's relaunch [7].
- **Pipeline Developments:** A **Phase 3 clinical trial (MARIO)** is ongoing to evaluate **ibrexafungerp** for the treatment of **invasive candidiasis**, including infections caused by multi-drug resistant strains like *Candida auris* [6] [7]. The FDA placed a clinical hold on this trial, which was lifted in April 2025, allowing the study to resume [6] [7].

## Key Development Summary

**Ibrexafungerp** represents a significant advancement in antifungal therapy. Its development from a natural product to a semi-synthetic derivative successfully addressed key limitations of existing therapies, most notably providing **oral bioavailability** alongside a **novel binding site** on a well-established target. This profile makes it a promising agent for treating resistant fungal infections in both outpatient and hospital settings.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. : A First-in-Class Oral Triterpenoid Glucan Synthase... Ibrexafungerp [pmc.ncbi.nlm.nih.gov]
2. | Encyclopedia MDPI Ibrexafungerp [encyclopedia.pub]
3. Ibrexafungerp: Uses, Interactions, Mechanism of Action [go.drugbank.com]

4. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
5. 预判抗生素巨头GSK的预判！翰森license in的抗真菌药 ... [cn-healthcare.com]
6. SCYNEXIS Reports First Quarter 2025 Financial Results ... [ir.scynexis.com]
7. SCYNEXIS Reports Second Quarter 2025 Financial ... [ir.scynexis.com]

To cite this document: Smolecule. [Ibrexafungerp discovery and development from enfumafungin].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-discovery-and-development-from-enfumafungin>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)